Methyl (S)-2,4-dihydroxybutanoate Methyl (S)-2,4-dihydroxybutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18004415
InChI: InChI=1S/C5H10O4/c1-9-5(8)4(7)2-3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1
SMILES:
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol

Methyl (S)-2,4-dihydroxybutanoate

CAS No.:

Cat. No.: VC18004415

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-2,4-dihydroxybutanoate -

Specification

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
IUPAC Name methyl (2S)-2,4-dihydroxybutanoate
Standard InChI InChI=1S/C5H10O4/c1-9-5(8)4(7)2-3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1
Standard InChI Key LNXUMIDZVKXVER-BYPYZUCNSA-N
Isomeric SMILES COC(=O)[C@H](CCO)O
Canonical SMILES COC(=O)C(CCO)O

Introduction

Chemical and Structural Properties

Methyl (S)-2,4-dihydroxybutanoate belongs to the class of hydroxybutanoate esters, distinguished by its stereochemistry and functional group arrangement. Key properties include:

PropertyValue
Molecular FormulaC₅H₁₀O₄
Molecular Weight134.13 g/mol
IUPAC Namemethyl (2S)-2,4-dihydroxybutanoate
CAS Number90414-36-1
SMILESCOC(=O)C@HO
InChI KeyLNXUMIDZVKXVER-BYPYZUCNSA-N

The compound’s stereocenter at C2 confers chirality, influencing its reactivity and biological activity. Spectroscopic data from nuclear magnetic resonance (NMR) reveals distinct signals: δ 2.5 (dd, 2H), 3.5–4.1 (m, 3H), and 3.7 (s, 3H) for the methyl ester group . The hydroxyl groups participate in hydrogen bonding, enhancing solubility in polar solvents like water and methanol.

Synthesis and Production Methods

Chemical Synthesis

The esterification of (S)-2,4-dihydroxybutyric acid with methanol under acidic conditions is a primary route. For example, sulfuric acid catalysis at 50°C yields methyl (S)-2,4-dihydroxybutanoate with conversions exceeding 90% . A representative protocol involves:

  • Dissolving (S)-2,4-dihydroxybutyric acid in methanol.

  • Adding concentrated H₂SO₄ (1–5 mol%) as a catalyst.

  • Refluxing at 50–70°C for 3–6 hours.

  • Neutralizing with Na₂CO₃ and concentrating under reduced pressure .

Biosynthetic Pathways

Recent advances in metabolic engineering enable microbial production of 2,4-dihydroxybutyric acid (2,4-DHB), which can be esterified to yield the target compound. In Escherichia coli, a hybrid pathway utilizing methanol and glucose achieves high-titer 2,4-DHB biosynthesis :

  • Methanol Assimilation: Methanol dehydrogenase (MDH) oxidizes methanol to formaldehyde.

  • Aldol Condensation: Pyruvate-dependent aldolase condenses formaldehyde with pyruvate to form 2-keto-4-hydroxybutyric acid.

  • Reduction: Aldo-keto reductases hydrogenate the keto group, producing 2,4-DHB.

  • Esterification: Lipase-mediated reactions with methanol yield methyl (S)-2,4-dihydroxybutanoate.

Engineered strain DHB13 produces 14.6 g/L of 2,4-DHB in bioreactors, demonstrating scalability . Subsequent esterification could theoretically achieve >85% yield based on analogous processes .

Applications and Research Findings

Pharmaceutical Intermediates

The compound’s hydroxyl groups make it a versatile chiral building block. Analogous dihydroxybutanoates exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and modulating NF-κB signaling. For instance, methyl 4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoate shows promise in cytokine suppression. While direct evidence for methyl (S)-2,4-dihydroxybutanoate is sparse, its structural similarity suggests potential in prodrug design or as a ligand for metal-catalyzed asymmetric synthesis.

Industrial Biotechnology

In biomanufacturing, the compound’s water solubility and biodegradability align with green chemistry principles. It serves as a precursor for polyhydroxyalkanoates (PHAs), biodegradable polymers used in packaging and medical devices . The microbial pathway’s carbon efficiency (0.3–0.4 g/g glucose-methanol) positions it as a sustainable alternative to petrochemical-derived monomers .

Challenges and Future Directions

Current limitations include:

  • Stereochemical Purity: Non-enzymatic synthesis risks racemization at C2, necessitating chiral chromatography for purification .

  • Yield Optimization: Biosynthetic routes require enhanced enzyme kinetics, such as MDH mutants (e.g., G48F) with 3-fold higher activity .

  • Toxicity: Methanol toxicity in microbial systems demands robust formaldehyde detoxification pathways .

Future research should prioritize:

  • Enzyme Engineering: Directed evolution of aldolases and reductases for improved specificity.

  • Process Integration: Coupling fermentation with in situ esterification to streamline production.

  • Pharmacological Profiling: In vitro and in vivo studies to validate therapeutic potential.

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